![molecular formula C21H23N3OS B2369950 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 477288-48-5](/img/structure/B2369950.png)
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The piperazine and benzyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and p-tolyl groups.
Reduction: Reduction reactions could target the thiazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various reduced thiazole or piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C21H23N3OS
Molecular Weight : 365.49 g/mol
IUPAC Name : 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
The compound features a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets.
Biological Activities
Thiazole derivatives, including 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have been studied extensively for their pharmacological properties:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that the presence of the thiazole and piperazine structures enhances efficacy .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5e | E. coli | 12 µg/mL |
5k | S. aureus | 10 µg/mL |
5g | P. aeruginosa | 15 µg/mL |
- Antitumor Activity : Thiazole derivatives have also shown promise in cancer research. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to cell cycle arrest and eventual cell death .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
- Antimicrobial Research : A study published in the Journal of Antimicrobial Chemotherapy found that thiazole derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
- Cancer Therapy : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial dysfunction and caspase activation, suggesting their role as potential anticancer agents .
- Neuroprotective Effects : Preliminary research indicates that certain thiazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)oxazol-4(5H)-one
Uniqueness
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Biological Activity
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Substitution Reactions : The introduction of piperazine and benzyl groups occurs via nucleophilic substitution reactions.
- Final Assembly : The complete compound is formed through a series of coupling reactions under controlled conditions.
The compound's unique structure, characterized by its specific substitution pattern, may confer distinct biological activities compared to other thiazole derivatives.
The biological activity of this compound can be attributed to its interaction with various biological targets. Common mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity by interacting with specific receptor sites, potentially influencing signal transduction pathways.
- Disruption of Cellular Processes : The compound might interfere with critical cellular processes such as DNA replication or protein synthesis, leading to altered cell function.
Antioxidant Activity
Thiazole derivatives are also known for their antioxidant properties. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. While direct studies on this compound are still needed, the structural characteristics that confer antioxidant activity in related compounds may apply here as well .
Case Studies and Research Findings
A review of existing literature reveals various case studies focusing on thiazole derivatives:
- Tyrosinase Inhibition : Some thiazole derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that this compound could potentially exhibit similar properties, making it a candidate for skin-related therapies or cosmetic applications .
- Anticancer Activity : Research indicates that certain thiazole compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Investigating this compound could reveal its efficacy against specific cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one | Structure | Moderate antimicrobial activity |
5-benzylidene-2-thiazolones | Structure | Strong tyrosinase inhibition |
5-benzyl-thiazole derivatives | Structure | Antioxidant and anticancer properties |
The comparative analysis shows that while there are many derivatives with promising activities, the unique substitution pattern of this compound may lead to distinctive biological effects that warrant further investigation.
Properties
IUPAC Name |
5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZDDMORODVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.